molecular formula C12H14N2O B15293202 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one

Cat. No.: B15293202
M. Wt: 202.25 g/mol
InChI Key: RMJJIVPNJTVTLY-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes an aminomethyl group at the 3-position and two methyl groups at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with 1,8-dimethylquinolin-2(1H)-one.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)pyridine: Similar in structure but lacks the quinoline ring.

    1,8-dimethylquinolin-2(1H)-one: Lacks the aminomethyl group.

    3-aminomethylquinoline: Lacks the methyl groups at the 1 and 8 positions.

Uniqueness

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one is unique due to the presence of both the aminomethyl group and the two methyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(aminomethyl)-1,8-dimethylquinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-8-4-3-5-9-6-10(7-13)12(15)14(2)11(8)9/h3-6H,7,13H2,1-2H3

InChI Key

RMJJIVPNJTVTLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2C)CN

Origin of Product

United States

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